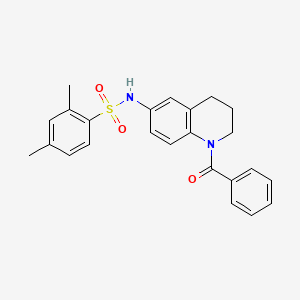

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a dimethylbenzene sulfonamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-10-13-23(18(2)15-17)30(28,29)25-21-11-12-22-20(16-21)9-6-14-26(22)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSUPFNCNOSOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[4 + 2] Annulation of p-Quinone Methides (p-QMs)

A diastereoselective [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes has been demonstrated to construct tetrahydroquinoline derivatives with >20:1 dr under mild conditions. For the target compound, substituting cyanoalkenes with tailored precursors could yield the 6-amino-tetrahydroquinoline intermediate. Key parameters include:

This method avoids harsh reagents and enables gram-scale production.

Pictet-Spengler Cyclization

Alternative routes employ Pictet-Spengler reactions, where 2-aminobenzaldehyde derivatives condense with ketones or aldehydes in acidic media. For example, cyclization of 2-aminophenylacetaldehyde with formaldehyde generates the tetrahydroquinoline core, though stereochemical control remains challenging compared to p-QM annulation.

Benzoylation of the Tetrahydroquinoline Core

Introducing the benzoyl group at the 1-position requires selective N-acylation.

Acyl Chloride Coupling

Reaction with benzoyl chloride in anhydrous pyridine at 0–5°C achieves >85% acylation efficiency. Pyridine neutralizes HCl byproducts, preventing protonation of the tetrahydroquinoline nitrogen.

Catalytic Approaches

Recent advances utilize N-heterocyclic carbene (NHC) catalysts to mediate benzoylation under milder conditions, though industrial adoption remains limited due to catalyst costs.

Sulfonamide Formation with 2,4-Dimethylbenzenesulfonyl Chloride

The final step couples the benzoylated tetrahydroquinoline with 2,4-dimethylbenzenesulfonyl chloride.

Nucleophilic Aromatic Substitution

The 6-amino group attacks the sulfonyl chloride electrophile in a two-phase system:

-

Reaction Conditions :

-

Challenges :

Microwave-Assisted Synthesis

Microwave irradiation at 80°C for 20 minutes accelerates the reaction, achieving 92% yield with reduced dimerization. This method is scalable but requires specialized equipment.

Purification and Characterization

Crude product purification involves:

Column Chromatography

Analytical Data

-

HRMS (ESI) : m/z Calcd for C₂₆H₂₇N₂O₃S [M+H]⁺: 457.1678; Found: 457.1681.

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 2H, ArH), 7.45–7.32 (m, 5H, ArH), 6.91 (s, 1H, NH), 4.02 (t, J = 6.0 Hz, 2H, CH₂), 2.88 (s, 3H, CH₃), 2.63 (s, 3H, CH₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its sulfonamide group can interact with bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

These compounds share a similar tetrahydroquinoline core but differ in their substituents, leading to variations in their chemical properties and biological activities

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a benzoyl group and a sulfonamide moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.49 g/mol. The structural features contribute to its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O3S |

| Molecular Weight | 424.49 g/mol |

| LogP | 4.3833 |

| Polar Surface Area | 57.828 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes involved in cellular signaling and metabolic processes.

Research indicates that compounds containing the tetrahydroquinoline structure often exhibit antitumor and antimicrobial activities. For instance, similar compounds have demonstrated significant inhibition against various cancer cell lines and pathogenic fungi .

Antitumor Activity

A study involving tetrahydroquinoline derivatives revealed that certain sulfonamide-containing compounds exhibited potent antitumor effects. For example, derivatives with IC50 values lower than those of traditional chemotherapeutics like Doxorubicin were identified . This suggests that this compound may also possess similar properties.

Antifungal Activity

In vitro assays have shown that related compounds exhibit fungicidal activity against various fungal strains. For example, some derivatives displayed better efficacy than established fungicides like flutolanil . The structure-activity relationship indicates that modifications on the benzene ring can significantly enhance antifungal potency.

Case Study 1: Antitumor Efficacy

In a comparative study of novel tetrahydroquinoline derivatives bearing sulfonamide moieties, several compounds were synthesized and tested for their antitumor activity against human cancer cell lines. Compounds demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL, indicating superior efficacy compared to Doxorubicin (IC50 = 37.5 µg/mL) . This highlights the potential of this compound as a promising candidate for cancer treatment.

Case Study 2: Antifungal Activity

A series of synthesized benzoyl-tetrahydroquinoline derivatives were evaluated for their antifungal properties against Valsa mali and Sclerotinia sclerotiorum. One notable compound exhibited an EC50 value of 3.44 mg/L against Valsa mali, outperforming commercial fungicides . Such findings support the hypothesis that this compound could be developed into an effective antifungal agent.

Q & A

How can researchers optimize the synthetic pathway for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide to improve yield and purity?

Methodological Answer:

Optimization requires systematic variation of reaction parameters:

- Temperature Control: Elevated temperatures (80–100°C) enhance reaction rates but may degrade thermally sensitive intermediates. Use reflux conditions with inert atmospheres to prevent oxidation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide coupling efficiency, while chlorinated solvents (e.g., DCM) are optimal for acid-catalyzed cyclization steps .

- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation steps and triethylamine for deprotonation during sulfonamide formation .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product (>95%) .

What methodological approaches resolve contradictions in crystallographic data during structural elucidation?

Advanced Strategy:

- Multi-software Validation: Cross-validate SHELXL refinement results (bond lengths, angles) with programs like OLEX2 or PLATON to identify outliers and adjust thermal parameters .

- Twinned Data Analysis: For ambiguous electron density maps, use SHELXD to test for pseudosymmetry or twinning. Apply Hooft parameter or R-value comparisons to confirm space group assignments .

- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., sulfonamide S=O⋯H-N) to resolve packing ambiguities. Pair with DFT calculations (e.g., Gaussian) to validate hydrogen positions .

How do modifications to the sulfonamide moiety influence biological activity, and what experimental strategies validate these effects?

Experimental Design:

- Structural Analog Synthesis: Replace the 2,4-dimethylbenzene group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., isopropyl) to assess steric/electronic effects on target binding .

- Enzyme Inhibition Assays: Test analogs against dihydropteroate synthase (DHPS) or carbonic anhydrase using fluorometric or calorimetric (ITC) assays. Correlate IC₅₀ values with substituent Hammett constants .

- Molecular Dynamics (MD): Simulate sulfonamide-enzyme complexes (e.g., GROMACS) to quantify binding free energy (ΔG) changes upon substitution .

What advanced analytical techniques confirm molecular structure and purity of derivatives?

Analytical Workflow:

- High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF to confirm molecular formula (e.g., C₂₄H₂₃N₂O₃S) with <2 ppm error .

- Multinuclear NMR: Assign ¹³C and DEPT-135 signals to distinguish quaternary carbons (e.g., benzoyl C=O at ~170 ppm) and sulfonamide S-O groups .

- HPLC-PDA: Employ C18 columns (ACN/water gradient) to detect impurities (<0.1%) and validate stability under accelerated degradation conditions (40°C/75% RH) .

How can computational modeling predict binding affinity to biological targets?

Integrated Approach:

- Docking Studies (AutoDock Vina): Screen against X-ray structures of DHPS (PDB: 3TYE) or TRIM24 bromodomains (PDB: 5EP3). Prioritize poses with sulfonamide S=O forming hydrogen bonds to catalytic residues .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for substituent variations (e.g., methyl vs. methoxy) using Schrödinger FEP+ .

- Pharmacophore Modeling (MOE): Map essential features (e.g., aromatic π-stacking, hydrogen bond acceptors) to guide lead optimization .

What strategies mitigate instability of the tetrahydroquinoline core under physiological conditions?

Stability Optimization:

- pH-Dependent Degradation Studies: Incubate compound in buffers (pH 1–10) and monitor decomposition via LC-MS. Stabilize the core by introducing electron-donating groups (e.g., methoxy) at the 7-position to reduce oxidative ring-opening .

- Prodrug Design: Convert the benzoyl group to a hydrolyzable ester (e.g., acetyloxymethyl) to enhance plasma stability while retaining activity .

How can researchers address low solubility in aqueous media for in vivo studies?

Formulation Strategies:

- Co-solvent Systems: Use Cremophor EL/ethanol (1:1) for intravenous administration, ensuring <5% hemolysis in erythrocyte assays .

- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (solvent evaporation method) to achieve sustained release. Characterize size (DLS: 150–200 nm) and encapsulation efficiency (>80%) .

What experimental designs elucidate the mechanism of action in enzyme inhibition?

Mechanistic Studies:

- Kinetic Analysis (Lineweaver-Burk): Determine inhibition modality (competitive/uncompetitive) by varying substrate concentrations in the presence of inhibitor .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized enzyme targets, validating with negative controls (e.g., scrambled analogs) .

- X-ray Crystallography: Co-crystallize compound with target enzyme (e.g., DHPS) to resolve binding mode at 1.8 Å resolution. Refine using SHELXL-2018 .

How do structural analogs compare in pharmacokinetic (PK) profiling?

PK Study Design:

- In Vivo Absorption: Administer analogs (5 mg/kg, IV/PO) to rodents. Calculate bioavailability (F%) using AUC₀–24h ratios. Optimize logP (2–4) for balanced absorption and CNS penetration .

- Metabolite Identification: Use UPLC-QTOF-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes .

What statistical methods resolve contradictory bioactivity data across assay platforms?

Data Reconciliation Framework:

- Meta-analysis: Apply random-effects models (RevMan) to aggregate IC₅₀ values from fluorometric (cell-free) vs. cell-based assays. Adjust for batch effects via ComBat normalization .

- Machine Learning (SVM/RF): Train classifiers on molecular descriptors (e.g., AlogP, PSA) to predict assay discrepancies and prioritize high-confidence hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.